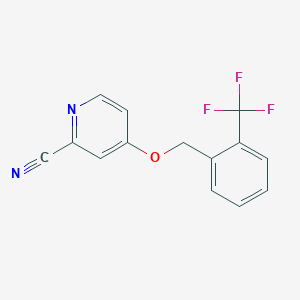

4-(2-Trifluormethylbenzyloxy)pyridin-2-carbonitril

Übersicht

Beschreibung

Trifluoromethylpyridines (TFMPs) are important structural motifs found in numerous bioactive molecules . They are formed by connecting trifluoromethyl and pyridine ring . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Synthesis Analysis

Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Chemical Reactions Analysis

TFMP derivatives have been used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Wissenschaftliche Forschungsanwendungen

Agrochemische Anwendungen

Trifluormethylpyridine, die strukturell Ihrem Wirkstoff ähneln, werden in der Agrochemie weit verbreitet eingesetzt . Sie dienen zum Schutz von Nutzpflanzen vor Schädlingen . Fluazifop-butyl war das erste Trifluormethylpyridin-Derivat, das auf dem Agrochemiemarkt eingeführt wurde, und seitdem haben mehr als 20 neue Agrochemikalien, die Trifluormethylpyridin enthalten, ISO-Trivialnamen erhalten .

Pharmazeutische Anwendungen

Trifluormethylpyridine werden auch in der pharmazeutischen und veterinärmedizinischen Industrie eingesetzt . Fünf pharmazeutische und zwei veterinärmedizinische Produkte, die den Trifluormethylpyridin-Rest enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien . Die biologischen Aktivitäten von Trifluormethylpyridin-Derivaten werden auf die Kombination der einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und der einzigartigen Merkmale des Pyridinrests zurückgeführt .

Synthetische Ansätze

Die Synthese von Imidazopyridinen, die strukturell Ihrem Wirkstoff ähneln, wurde ausgiebig untersucht . Es wurden verschiedene synthetische Methoden entwickelt, darunter Reaktionen von Pyrrolderivaten, Bromhydrazon, Bildung von Triaziniumdicyanomethylid, mehrstufige Synthese, übergangsmetallvermittelte Synthese und Umlagerung von Pyrro .

Zukünftige Anwendungen

Angesichts der einzigartigen Eigenschaften von Trifluormethylpyridinen ist zu erwarten, dass in Zukunft viele neue Anwendungen entdeckt werden . Diese könnten sich potenziell auf eine Vielzahl von Industrien erstrecken, darunter Materialwissenschaften, Energie und Umweltwissenschaften.

Wirkmechanismus

Target of Action

It’s known that this compound is structurally characterized by a pyrimidine derivative substituted with 1,3-dioxanyl and 4-trifluoromethylbenzyloxy groups . More research is needed to identify the specific targets and their roles.

Biochemical Pathways

It’s known that the compound has potential therapeutic and industrial applications

Result of Action

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .

Additionally, 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile has been observed to interact with certain proteins involved in cellular signaling pathways. These interactions can influence the activity of signaling proteins, thereby affecting downstream biochemical processes .

Cellular Effects

The effects of 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

Moreover, 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile can impact gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression levels of genes involved in critical cellular functions, including cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile exerts its effects through specific binding interactions with biomolecules. This compound can bind to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of enzyme activity, thereby affecting the metabolism of various substrates .

Furthermore, 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile can influence gene expression by binding to transcription factors and modulating their activity. This can lead to changes in the transcriptional regulation of target genes, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

The effects of 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile can change over time in laboratory settings. This compound has been shown to exhibit stability under certain conditions, but it can also undergo degradation over time, leading to changes in its biochemical activity . Long-term studies have indicated that prolonged exposure to 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile can result in sustained effects on cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile vary with different dosages. At lower doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with critical enzymes and proteins involved in cellular metabolism .

Metabolic Pathways

4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s metabolism can also affect metabolic flux and the levels of key metabolites in cells .

Eigenschaften

IUPAC Name |

4-[[2-(trifluoromethyl)phenyl]methoxy]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O/c15-14(16,17)13-4-2-1-3-10(13)9-20-12-5-6-19-11(7-12)8-18/h1-7H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTKRTZQDJLTHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC(=NC=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

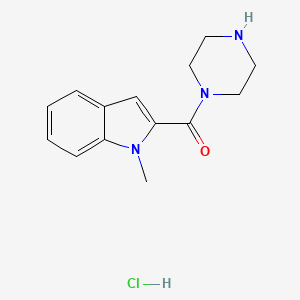

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide](/img/structure/B1396781.png)

![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/structure/B1396784.png)

![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/structure/B1396786.png)

![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)

![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)

![2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1396793.png)

![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1396796.png)